

# Physical and chemical properties of 2-Hydroxy-1-naphthoic acid

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## Compound of Interest

Compound Name: 2-Hydroxy-1-naphthoic acid

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## 2-Hydroxy-1-naphthoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **2-Hydroxy-1-naphthoic acid**, a significant aromatic carboxylic acid. The information is curated for professionals in research, scientific, and drug development fields, presenting key data, experimental methodologies, and relevant chemical processes.

### Core Physical and Chemical Properties

**2-Hydroxy-1-naphthoic acid**, with the CAS number 2283-08-1, is an aromatic compound that presents as a cream-colored or white to light orange/yellow powder or crystal.<sup>[1][2][3]</sup> It is a reactive molecule due to the presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group on the naphthalene ring system.<sup>[1][2]</sup>

### Quantitative Data Summary

The following tables summarize the key quantitative properties of **2-Hydroxy-1-naphthoic acid**.

Identifier	Value	Reference
IUPAC Name	2-Hydroxynaphthalene-1-carboxylic acid	[4]
CAS Number	2283-08-1	[1][4]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> O <sub>3</sub>	[1][2][4]
Molecular Weight	188.18 g/mol	[1][2]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C=CC(=C2C(=O)O)O</chem>	[4][5]
InChI Key	UPHOPMSGKZNELG-UHFFFAOYSA-N	[5]
Physical Property	Value	Reference
Melting Point	167 °C (with decomposition)	[1][2]
Boiling Point	~283.17 °C (rough estimate)	[1][6]
pKa <sub>1</sub>	3.29	[6]
pKa <sub>2</sub>	9.68	[6]
Solubility	Moderately soluble in water. More soluble in organic solvents like ethanol and acetone. Solubility in aqueous solutions increases in basic conditions.[6]	[6]

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2-Hydroxy-1-naphthoic acid**.

## NMR Spectroscopy

- $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ )  $\delta$  (ppm): 12.82 (s, 1H), 8.57 (d,  $J$  = 8.68 Hz, 1H), 7.99 (t,  $J$  = 9.08 Hz, 1H), 7.86 (t,  $J$  = 7.76 Hz, 1H), 7.56 (m, 1H), 7.36 (m, 1H), 7.22 (m, 1H).[7]
- $^{13}\text{C}$  NMR (100MHz, DMSO)  $\delta$  (ppm): 172.99, 160.78, 135.26, 131.99, 129.19, 128.47, 125.39, 125.02, 123.81, 119.33, 108.52.[7]

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxy-1-naphthoic acid** exhibits characteristic absorption bands corresponding to its functional groups. Key peaks would be expected for the O-H stretch of the carboxylic acid and the hydroxyl group, the C=O stretch of the carboxylic acid, and C=C stretches of the aromatic ring. A representative IR spectrum can be found on ChemicalBook.[8]

## UV-Vis Spectroscopy

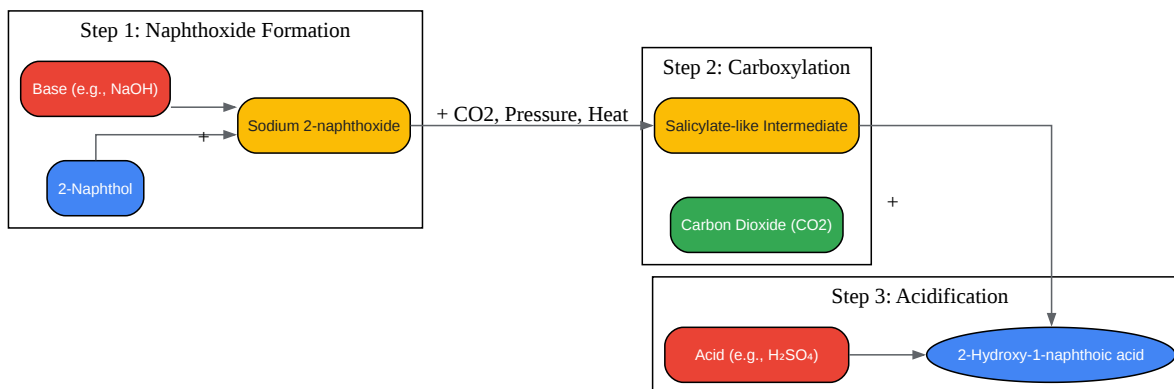
While specific UV-Vis spectral data for **2-Hydroxy-1-naphthoic acid** in various solvents is not readily available in the provided search results, a related compound, 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile, shows absorption bands at 295 nm and 340 nm.[9] Upon addition of a base (TBAOH), a strong absorption band appears at 450 nm, indicating the formation of the corresponding naphtholate anion.[9] This suggests that the UV-Vis spectrum of **2-Hydroxy-1-naphthoic acid** would also be sensitive to pH changes.

## Key Chemical Syntheses and Reactions

**2-Hydroxy-1-naphthoic acid** serves as a valuable intermediate in organic synthesis, particularly in the dye industry.[1][2]

## Synthesis via Kolbe-Schmitt Reaction

The primary industrial synthesis of **2-Hydroxy-1-naphthoic acid** is achieved through the Kolbe-Schmitt reaction.[4][10] This carboxylation reaction involves the treatment of 2-naphthol with a base to form the corresponding naphthoxide, which then undergoes electrophilic addition with carbon dioxide under pressure and heat.[10][11] The resulting product is then acidified to yield **2-Hydroxy-1-naphthoic acid**. [10][11]

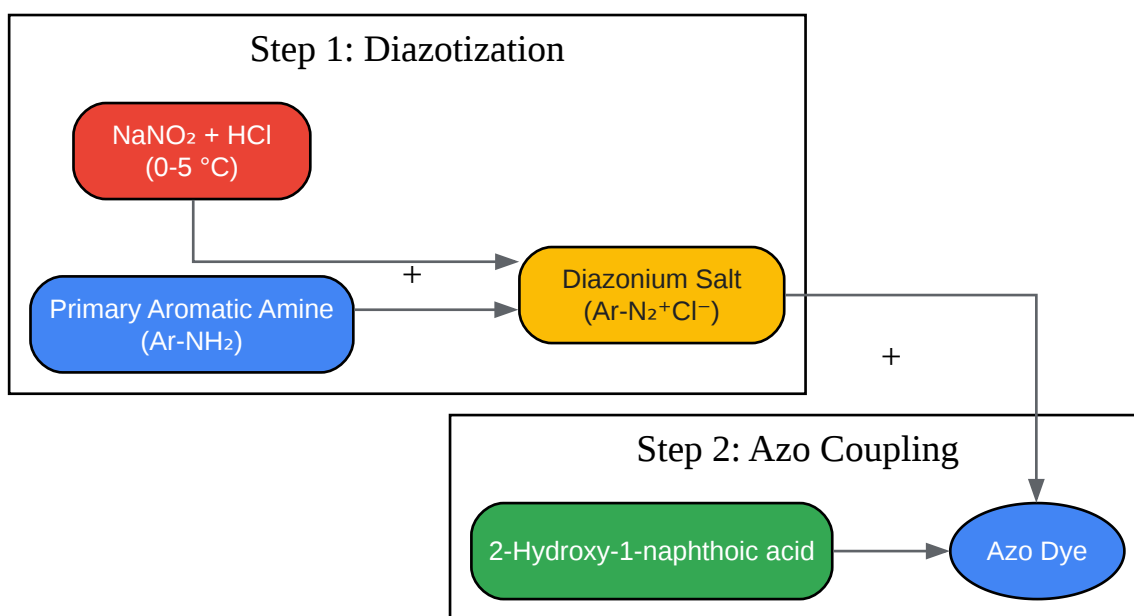


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*Kolbe-Schmitt Reaction for **2-Hydroxy-1-naphthoic Acid** Synthesis.*

## Intermediate in Azo Dye Synthesis

A primary application of **2-Hydroxy-1-naphthoic acid** is its use as a coupling component in the synthesis of azo dyes.<sup>[1][2]</sup> Azo dyes are characterized by the -N=N- azo group connecting two aromatic rings.<sup>[1][2]</sup> The synthesis is a two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent, such as **2-Hydroxy-1-naphthoic acid**.<sup>[12][13]</sup>



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*General Workflow for Azo Dye Synthesis.*

## Experimental Protocols

The following sections detail generalized experimental protocols for determining key physical properties of **2-Hydroxy-1-naphthoic acid**.

### Determination of Melting Point

Objective: To determine the temperature range over which the solid **2-Hydroxy-1-naphthoic acid** transitions to a liquid.

Methodology:

- **Sample Preparation:** A small amount of dry, powdered **2-Hydroxy-1-naphthoic acid** is packed into a capillary tube to a height of 1-2 mm. The tube is tapped to ensure the sample is compact at the sealed end.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

- Observation: The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1 - T_2$ .

## Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of **2-Hydroxy-1-naphthoic acid** in various solvents.

Methodology (Qualitative):

- Sample and Solvent: A small, measured amount of **2-Hydroxy-1-naphthoic acid** (e.g., 25 mg) is placed in a test tube.
- Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.
- Observation: The test tube is vigorously shaken after each addition. The solubility is observed and recorded. This process is repeated with different solvents (e.g., ethanol, acetone).

Methodology (Quantitative - Shake-Flask Method):

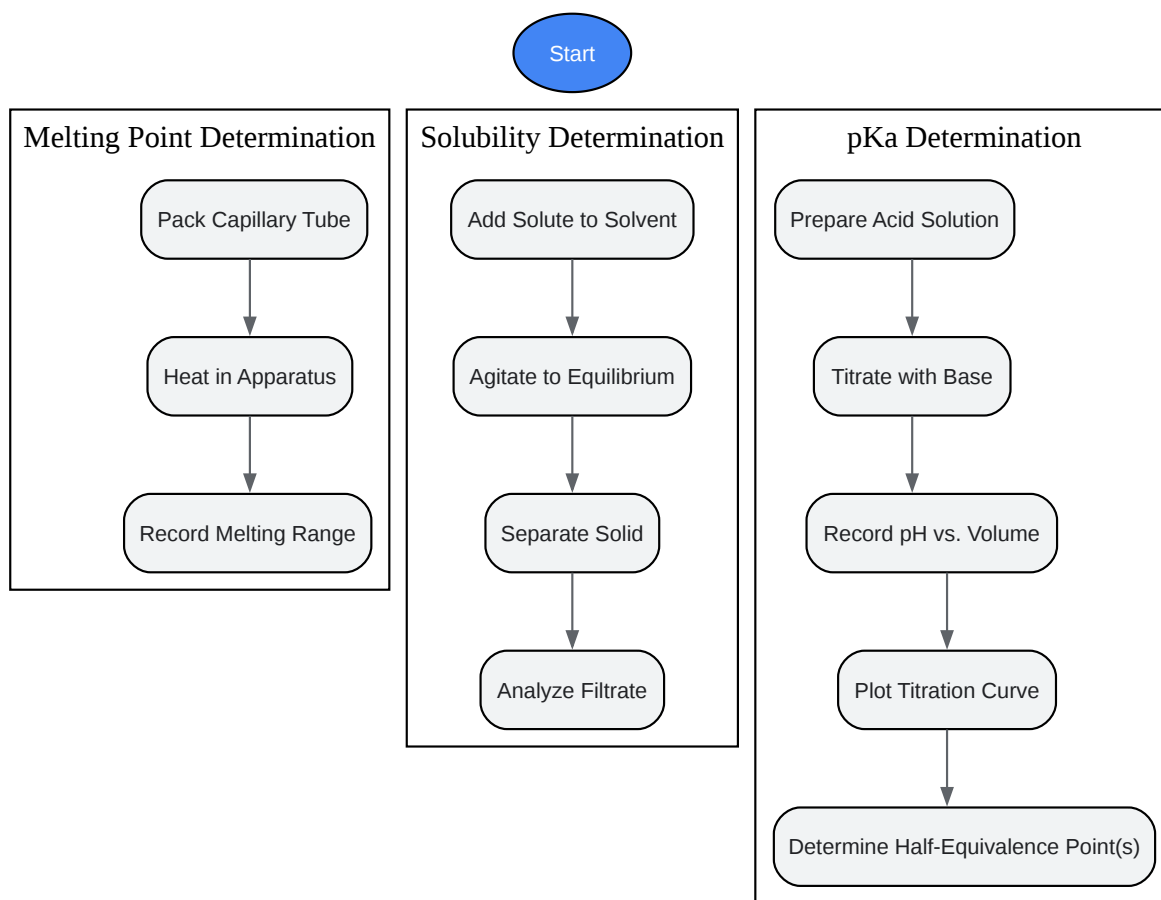
- Saturation: An excess amount of **2-Hydroxy-1-naphthoic acid** is added to a known volume of the solvent in a flask.
- Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Separation: The saturated solution is filtered to remove any undissolved solid.
- Analysis: The concentration of **2-Hydroxy-1-naphthoic acid** in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

## Determination of pKa

Objective: To determine the acid dissociation constant(s) of **2-Hydroxy-1-naphthoic acid**.

#### Methodology (Potentiometric Titration):

- **Solution Preparation:** A solution of **2-Hydroxy-1-naphthoic acid** of known concentration is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For a diprotic acid like **2-Hydroxy-1-naphthoic acid**, two inflection points and two half-equivalence points will be observed, corresponding to pKa<sub>1</sub> and pKa<sub>2</sub>.



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*General Experimental Workflows for Property Determination.*

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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